tert-butyl2-(4-amino-4-methylcyclohexyl)acetatehydrochloride
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Overview
Description
tert-butyl2-(4-amino-4-methylcyclohexyl)acetatehydrochloride is a chemical compound with the molecular formula C13H26ClNO2 and a molecular weight of 263.81 g/mol . This compound is known for its unique structure, which includes a tert-butyl ester group and a cyclohexyl ring with an amino and methyl substituent. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate;hydrochloride typically involves the esterification of 2-(4-amino-4-methylcyclohexyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl2-(4-amino-4-methylcyclohexyl)acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
tert-butyl2-(4-amino-4-methylcyclohexyl)acetatehydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. The cyclohexyl ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(4-amino-4-ethylcyclohexyl)acetate;hydrochloride
- Tert-butyl 2-(4-amino-4-propylcyclohexyl)acetate;hydrochloride
- Tert-butyl 2-(4-amino-4-isopropylcyclohexyl)acetate;hydrochloride
Uniqueness
tert-butyl2-(4-amino-4-methylcyclohexyl)acetatehydrochloride is unique due to its specific substitution pattern on the cyclohexyl ring. The presence of a methyl group at the 4-position enhances its chemical reactivity and binding affinity compared to other similar compounds. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2.ClH/c1-12(2,3)16-11(15)9-10-5-7-13(4,14)8-6-10;/h10H,5-9,14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWALACOSIPYWKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CC(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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